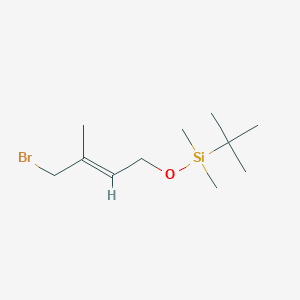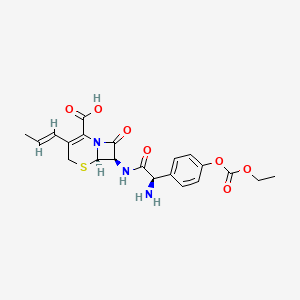
(E)-O-ethoxycarbonyl cefprozil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-O-ethoxycarbonyl cefprozil is a derivative of cefprozil, a second-generation cephalosporin antibiotic. Cephalosporins are a class of β-lactam antibiotics that are widely used to treat bacterial infections. Cefprozil is known for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The (E)-O-ethoxycarbonyl modification enhances certain properties of the parent compound, making it a subject of interest in pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-O-ethoxycarbonyl cefprozil involves several key steps. One common method starts with the preparation of a key intermediate, which is then reacted with ethyl chloroformate to form the ethoxycarbonyl derivative. The intermediate is typically silylated using N,O-bis(trimethylsilyl)acetamide, followed by a reaction with [7-trimethylsilylamino-3-(Z/E-propen-1-yl)-3-cephem-4-carboxylic acid]trimethylsilyl ester. The final product is obtained by deprotecting the silylated compound with aqueous hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing impurities. Techniques such as continuous flow chemistry and advanced purification methods are employed to achieve these goals.
化学反应分析
Types of Reactions
(E)-O-ethoxycarbonyl cefprozil undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Common substitution reactions involve replacing one functional group with another, which can be useful in modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as halides or alkyl groups.
科学研究应用
(E)-O-ethoxycarbonyl cefprozil has several scientific research applications:
Chemistry: It is used as a model compound in studies of cephalosporin derivatives and their reactivity.
Biology: Researchers study its interactions with bacterial enzymes to understand resistance mechanisms.
Medicine: It is investigated for its potential to treat various bacterial infections, especially those resistant to other antibiotics.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
作用机制
(E)-O-ethoxycarbonyl cefprozil, like other cephalosporins, exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, disrupting the final transpeptidation step of peptidoglycan synthesis. This inhibition weakens the cell wall, leading to cell lysis and death .
相似化合物的比较
Similar Compounds
Cefuroxime: Another second-generation cephalosporin with a similar spectrum of activity.
Cefaclor: Known for its effectiveness against respiratory tract infections.
Cefpodoxime: A third-generation cephalosporin with enhanced activity against Gram-negative bacteria.
Uniqueness
(E)-O-ethoxycarbonyl cefprozil is unique due to its ethoxycarbonyl modification, which can enhance its stability and bioavailability compared to other cephalosporins. This modification may also influence its spectrum of activity and resistance profile, making it a valuable compound for further research and development .
属性
分子式 |
C21H23N3O7S |
|---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2R)-2-amino-2-(4-ethoxycarbonyloxyphenyl)acetyl]amino]-8-oxo-3-[(E)-prop-1-enyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H23N3O7S/c1-3-5-12-10-32-19-15(18(26)24(19)16(12)20(27)28)23-17(25)14(22)11-6-8-13(9-7-11)31-21(29)30-4-2/h3,5-9,14-15,19H,4,10,22H2,1-2H3,(H,23,25)(H,27,28)/b5-3+/t14-,15-,19-/m1/s1 |
InChI 键 |
CFBSIWMVVPRUMF-XXZLHFTLSA-N |
手性 SMILES |
CCOC(=O)OC1=CC=C(C=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C/C)C(=O)O)N |
规范 SMILES |
CCOC(=O)OC1=CC=C(C=C1)C(C(=O)NC2C3N(C2=O)C(=C(CS3)C=CC)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



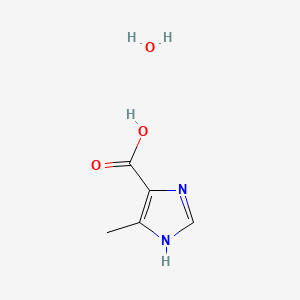
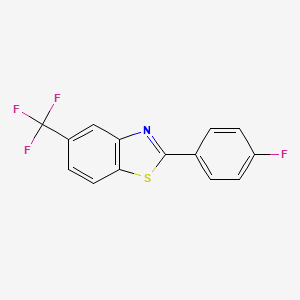
![3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-1,4-dihydro-1,2,4-triazol-5-one;methyl (3R,6S)-3,4,5-triacetyloxy-6-methyloxane-2-carboxylate](/img/structure/B13849744.png)
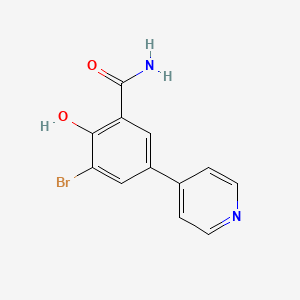
![2,3-Pentanedione 2-[2-(2,4-Dinitrophenyl)hydrazone]](/img/structure/B13849754.png)
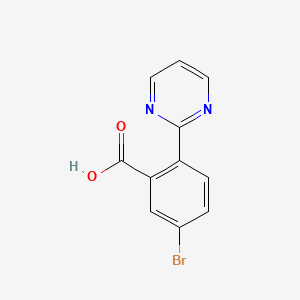
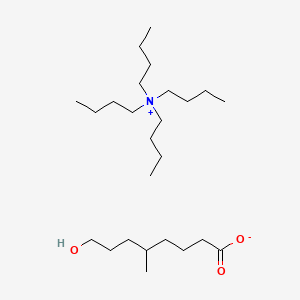
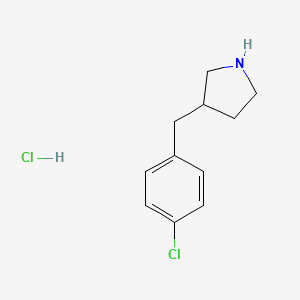


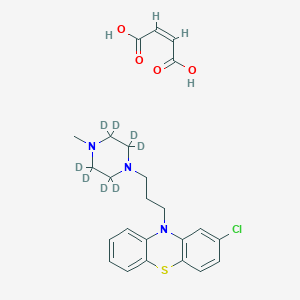
![L-Man2Ac3Ac4Ac6Ac(a1-3)[Man2Ac3Ac4Ac6Ac(a1-6)]Man4Ac](/img/structure/B13849795.png)
